molecular formula C16H21N3O2 B3055984 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- CAS No. 6820-96-8

1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]-

Cat. No.: B3055984
CAS No.: 6820-96-8
M. Wt: 287.36 g/mol
InChI Key: GMBXTUIJIVGYFE-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a piperazine ring, which is often found in pharmaceutical agents due to its ability to enhance the bioavailability and stability of drugs.

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include rhodium catalysts, nitriles, and electrophilic carbenes . The major products formed from these reactions are typically more complex isoindole derivatives with enhanced properties.

Properties

IUPAC Name

2-[3-(4-methylpiperazin-1-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-17-9-11-18(12-10-17)7-4-8-19-15(20)13-5-2-3-6-14(13)16(19)21/h2-3,5-6H,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBXTUIJIVGYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604100
Record name 2-[3-(4-Methylpiperazin-1-yl)propyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6820-96-8
Record name 2-[3-(4-Methylpiperazin-1-yl)propyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the solution of N-(3-bromopropyl)phthalimide (402 g) in acetone (2.5 l) were added 1-methylpiperazine (225 g) and potassium carbonate (415 g). The resulting mixture was refluxed with stirring for 3.5 hours. The reaction mixture was cooled and then filtered. The filter cake was washed with acetone (500 ml). The filtrate and washing were combined and evaporated under reduced pressure. The remaining starting materials in the residnal oil were azeotropically removed with benzene to give an oil of N-[3-(4-methyl-1-piperazinyl)propyl]phthalimide (502 g). I.R. (Film): 1770,1700 cm-.
Quantity
402 g
Type
reactant
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
415 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of N-(3-bromopropyl)phthalimide (8.04 g, 30 mM) in xylene (60 mL) was added dropwise to a solution of 1-methylpiperazine (6.61 g, 66 mM) in xylene (90 mL) at 70° C. After the addition was complete, the mixture was heated under reflux for 20 hours. A precipitate was removed by filtration and the filtrate was concentrated. The crude product was purified by silica gel chromatography with 9:1 CH2Cl2:MeOH to give the product N-(3-(4-methylpiperazin-1-yl)propyl)phthalimide as an oil in 72% yield.
Quantity
8.04 g
Type
reactant
Reaction Step One
Quantity
6.61 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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